4-(7-Methyl-1H-indol-3-yl)butan-2-amine

Monoamine oxidase inhibition Structure-activity relationship Neuropharmacology

Researchers modeling serotonergic crisis or mapping indole SAR require a dual-mechanism probe that standard α-alkyltryptamines cannot provide. 7-Me-αET uniquely combines 10-fold enhanced MAO inhibition with 3- to 4-fold enhanced 5-HT release, delivering a mechanistic signature relevant to toxicology and neuropharmacology without the 5-HT2A agonism liability of 5-methoxy analogs. - 10× greater MAOI potency vs. αET (50% inhibition at 2.1-2.6 × 10⁻⁵ M) - Racemic material suitable for assay standardization; near-equipotent enantiomers - Reversible inhibition enables enzyme activity recovery post-washout

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B13210090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Methyl-1H-indol-3-yl)butan-2-amine
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)CCC(C)N
InChIInChI=1S/C13H18N2/c1-9-4-3-5-12-11(7-6-10(2)14)8-15-13(9)12/h3-5,8,10,15H,6-7,14H2,1-2H3
InChIKeyMIGRVQASJPRBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(7-Methyl-1H-indol-3-yl)butan-2-amine: Identity and Pharmacological Classification


4-(7-Methyl-1H-indol-3-yl)butan-2-amine (CAS 13712-80-6), systematically designated as 7-Methyl-α-ethyltryptamine (7-Me-αET), is a synthetic substituted α-alkyltryptamine with molecular formula C13H18N2 and molecular weight 202.30 g/mol [1]. First discovered by a team at Upjohn in the early 1960s, it belongs to the 3-(2-aminobutyl)indole chemotype and exists as a racemic mixture of (R)- and (S)-enantiomers, with the hydrochloride salt registered under CAS 13518-76-8 [2]. Unlike simple tryptamines, this compound possesses a chiral α-ethyl side chain combined with a 7-methyl indole substitution, a structural arrangement that fundamentally alters its pharmacological signature relative to both its parent compound α-ethyltryptamine and other positional isomers [3].

Monoamine oxidase inhibition enzyme assays
Serotonin release and uptake mechanistic studies
α-Alkyltryptamine structure-activity relationship programs
Enantiomeric pharmacology comparison workflows

Why αET, 4-Me-αET, or 5-MeO-αET Cannot Substitute for 7-Me-αET


Substitution of 7-Me-αET with unsubstituted α-ethyltryptamine (αET), positional isomer 4-methyl-α-ethyltryptamine (4-Me-αET), or 5-methoxy-α-ethyltryptamine (5-MeO-αET) introduces qualitatively and quantitatively distinct pharmacological profiles that can confound experimental interpretation [1]. The 7-methyl substitution does not merely modulate potency—it fundamentally alters the balance between monoamine oxidase (MAO) inhibition and monoamine release, a dual mechanism that neither the parent αET nor the 4-methyl isomer recapitulates with comparable magnitude [2]. Furthermore, the positional placement of the methyl group on the indole ring dictates receptor interaction profiles: 4-substitution predominantly affects monoamine transporter modulation, while 5-methoxy substitution introduces 5-HT2A receptor partial agonism with psychedelic liability (Ki = 4,073 nM, EC50 = 166 nM at 5-HT2A), a property not demonstrated for the 7-methyl analog [3]. Generic interchange therefore risks both quantitative error in dose-response relationships and qualitative misattribution of mechanistic findings.

α-Ethyltryptamine (αET)
May not replicate dual MAOI/SRA magnitude; weaker serotonergic amplification expected.
4-Methyl-αET
May not exhibit pronounced MAO inhibition; transporter-centric profile may alter interpretation.
5-Methoxy-αET
Introduces 5-HT2A partial agonism that can confound serotonergic endpoint attribution.

Quantitative Differentiation Evidence Versus Closest Analogs


MAO Inhibitory Potency Enhancement Over α-Ethyltryptamine

The 7-methyl substitution on the indole ring of α-ethyltryptamine produces an approximately 10-fold increase in monoamine oxidase (MAO) inhibitory potency. The parent compound αET achieves 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M, whereas the optical isomers of 7-Me-αET achieve equivalent inhibition at 2.1 × 10⁻⁵ M [(−)-isomer] and 2.6 × 10⁻⁵ M [(+)-isomer], representing a roughly 10-fold molar potency increase [1]. This enhancement is attributable specifically to the 7-methyl substituent, as the 6-hydroxy metabolite of αET shows 0% inhibition even at 10⁻³ M, confirming that substitution position critically determines MAO engagement [1]. This is a direct head-to-head comparison conducted within the same investigative program at Upjohn.

MAO Inhibition Potency
Head-to-head
~2.1 × 10⁻⁵ M (7-Me-αET) vs 2.6 × 10⁻⁴ M (αET)
10× shift in IC50-equivalent attributed to 7-methyl substitution
In vitro MAO assay; original Upjohn data
Monoamine oxidase inhibition Structure-activity relationship Neuropharmacology

Serotonin Releasing Agent Potency Enhancement Over α-Ethyltryptamine

In addition to enhanced MAO inhibition, the 7-methyl analog demonstrates 3- to 4-fold greater potency as a serotonin (5-HT) releasing agent compared to the parent compound αET [1]. This dual potentiation—both MAO inhibition and serotonin release—creates a pharmacological profile that is quantitatively distinct from αET and mechanistically convergent with compounds such as PMA (para-methoxyamphetamine) and 4-MTA (4-methylthioamphetamine), which similarly combine potent 5-HT release with MAO inhibition [1]. The combination of enhanced 5-HT release with potent MAO inhibition amplifies the net elevation of synaptic serotonin beyond what either mechanism alone would achieve, a synergistic interaction not observed to the same degree with αET [2].

5-HT Release Enhancement
Cross-study comparable
3–4× greater serotonin release vs αET
Dual MAOI + SRA amplification; distinct from αET profile
Aggregated from secondary pharmacological summaries
Serotonin release Monoamine transporter Neurochemical profiling

In Vitro and In Vivo Superiority Among 3-(2-Aminobutyl)indole Analogs

The seminal 1964 structure-activity relationship study by Hester et al. systematically evaluated multiple analogs of 3-(2-aminobutyl)indole for MAO and 5-hydroxytryptophan decarboxylase inhibitory activity. Among the panel of synthesized analogs, 3-(2-aminobutyl)-7-methylindole (i.e., 7-Me-αET) was explicitly highlighted as demonstrating superior in vivo and in vitro activity, with the authors dedicating specific discussion to the rationale for this superiority [1]. This conclusion was drawn from a multi-compound comparative study rather than a single-pair comparison, positioning the 7-methyl analog as the optimized compound within the series. Subsequent patent literature (US 3,365,464) specifically claims 7-alkyl-3-(2-aminobutyl)indoles, with the 7-methyl derivative as a primary exemplified compound, for utility as MAO inhibitors in treating mental depression [2].

Analog Series Ranking
Cross-study comparable
Reported as optimized compound among 3-(2-aminobutyl)indole panel
Historical SAR identifies 7-methyl as lead substitution
1964 multi-compound study; patent claims
Enzyme inhibition 5-Hydroxytryptophan decarboxylase In vivo pharmacology

Positional Selectivity Versus 4-Methyl Substitution

The position of the methyl substituent on the indole ring of α-ethyltryptamine produces mechanistically divergent pharmacological profiles. 4-Methyl-α-ethyltryptamine (4-Me-αET, CAS 28289-30-7) is characterized primarily as a monoamine transporter modulator with reported effects on monoamine release and re-uptake, but lacks the pronounced MAO inhibitory component that defines the 7-methyl isomer . This positional structure-activity relationship is consistent with broader observations in the α-alkyltryptamine series: 5-substituted analogs (e.g., 5-MeO-αET) introduce 5-HT2A receptor partial agonism (Ki = 4,073 nM, EC50 = 166 nM, Emax = 34%), while 7-substitution preferentially enhances MAO inhibition and serotonin release without conferring significant 5-HT2A agonist activity [1]. The 7-methyl analog thus occupies a distinct mechanistic niche—potent MAOI combined with enhanced SRA but without the psychedelic 5-HT2A agonism associated with 5-substituted analogs.

Positional Selectivity
Class-level inference
7-Me: MAOI + SRA; 4-Me: transporter modulator; 5-MeO: 5-HT2A partial agonist
Mechanistic niche: MAOI/SRA without 5-HT2A agonism
Direct 7-Me vs 4-Me head-to-head data limited
Positional isomerism Monoamine transporter Receptor selectivity

Enantiomeric Equipotency in MAO Inhibition

Unlike many chiral CNS-active compounds where one enantiomer dominates pharmacological activity, both optical isomers of 7-Me-αET exhibit near-equipotent MAO inhibitory activity. The (−)-isomer achieves 50% MAO inhibition at 2.1 × 10⁻⁵ M, while the (+)-isomer achieves the same at 2.6 × 10⁻⁵ M, representing a stereochemical potency ratio of only approximately 1.2:1 [1]. This contrasts with α-methyltryptamine (αMT), where the (−)-isomer displayed nearly 10-fold higher affinity than the (+)-isomer at 5-HT2B receptors in rat fundus preparations, as noted in the same review [1]. The near-equipotency of 7-Me-αET enantiomers has practical implications for procurement: racemic material provides essentially the same cumulative MAO inhibitory activity as either isolated enantiomer, reducing the necessity for costly chiral resolution in assay development.

Enantiomer Activity
Head-to-head
(−)-isomer: 2.1×10⁻⁵ M, (+)-isomer: 2.6×10⁻⁵ M; ~1.2:1 ratio
Near-equipotent enantiomers; racemate may support MAO assay standardization
Contrasts with stereoselective αMT
Stereochemistry Enantiomer pharmacology Monoamine oxidase

Procurement-Relevant Application Scenarios


High-Potency Reversible MAO Inhibitor Probe for Screening Panels

For laboratories conducting monoamine oxidase inhibition screening, 7-Me-αET serves as a high-potency reversible MAO inhibitor probe with approximately 10-fold greater molar potency than αET (50% inhibition at 2.1–2.6 × 10⁻⁵ M versus 2.6 × 10⁻⁴ M for αET) [1]. Its near-equipotent enantiomeric profile means racemic material is suitable for assay standardization without requiring chiral separation [1]. Crucially, its reversibility distinguishes it from irreversible MAOIs such as tranylcypromine or phenelzine, making it appropriate for experiments where recovery of enzymatic activity after washout is a required endpoint. The compound's well-characterized activity in both rat brain homogenate and human recombinant MAO-A systems supports its use across species-relevant assay platforms [2].

Serotonergic Hyperactivity Model Development

The unique dual pharmacological signature of 7-Me-αET—combining 3- to 4-fold enhanced serotonin release with 10-fold enhanced MAO inhibition relative to αET—makes it a mechanistically specific tool for investigating the toxicological and neurochemical consequences of simultaneous 5-HT release and impaired 5-HT catabolism [1]. This profile is shared with amphetamine derivatives such as PMA and 4-MTA that have known clinical toxicity, but 7-Me-αET offers the advantage of a tryptamine scaffold with distinct metabolic and receptor-binding properties [1]. Researchers modeling serotonergic crisis or investigating the interaction between MAO inhibition and substituted amphetamines should prioritize this compound over αET, which lacks the requisite MAOI potency at comparable concentrations [2].

Structure-Activity Relationship Studies on Indole Substitution

For medicinal chemistry programs exploring the structure-activity relationships of α-alkyltryptamines, 7-Me-αET is a critical comparator compound that defines the pharmacological consequences of 7-position methylation. The evidence demonstrates that moving the methyl substituent from position 4 (producing a monoamine transporter modulator) to position 7 (producing a potent MAOI/SRA dual agent) fundamentally alters the compound's mechanism [1]. The 1964 Hester et al. study directly established that 7-methyl substitution on the 3-(2-aminobutyl)indole scaffold yields superior in vitro and in vivo activity compared to other substitution patterns evaluated [2]. Systematic SAR libraries investigating indole substitution should include 7-Me-αET alongside 4-Me-αET and 5-MeO-αET to fully map the positional pharmacology landscape.

Reference Standard for α-Alkyltryptamine Analytical Characterization

As a compound with well-defined CAS registry (13712-80-6 freebase; 13518-76-8 hydrochloride), established molecular formula (C13H18N2), and documented synthetic routes via the Upjohn patent literature (US 3,365,464), 7-Me-αET serves as an analytically tractable reference standard for forensic, toxicological, or quality control laboratories developing methods for α-alkyltryptamine identification [1]. The availability of both racemic and enantiomerically resolved material, combined with its distinctive mass spectrometric and chromatographic properties, supports its use as a system suitability standard in methods designed to detect and differentiate positional isomers of substituted tryptamines. Its patent-documented synthesis starting from 7-methylindole provides a verifiable provenance trail that supports its use in regulatory and compliance contexts [1].

Application
Selection Property
Validation Focus
MAO inhibitor screening probe
Reversible MAO inhibitor with high target engagement
Species-relevant assay cross-validation
Serotonergic hyperactivity model
Dual SRA + MAOI mechanistic probe
Synergistic 5-HT elevation endpoint profiling
Indole substitution SAR
7-Methyl positional pharmacophore tool
Comparative profiling with 4-Me and 5-MeO analogs
α-Alkyltryptamine analytical reference
Defined CAS and verified synthetic pathway
Method suitability for positional isomer differentiation
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